molecular formula C10H15N3O4 B15150088 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B15150088
M. Wt: 241.24 g/mol
InChI Key: LUCHPKXVUGJYGU-UHFFFAOYSA-N
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Description

5-Methyl-2’-deoxycytidine is a nucleoside analogue that plays a significant role in the epigenetic regulation of gene expression. It is a derivative of 2’-deoxycytidine, where a methyl group is added to the fifth carbon of the cytosine ring. This compound is involved in DNA methylation, a crucial process for gene expression regulation, chromatin structure maintenance, and genomic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 5-Methyl-2’-deoxycytidine often employs large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2’-deoxycytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5-Methyl-2’-deoxycytidine exerts its effects primarily through DNA methylation. It acts as a substrate for DNA methyltransferases, which add a methyl group to the cytosine ring, leading to gene silencing or activation depending on the context. The methylation process affects chromatin structure and gene expression by recruiting proteins that recognize methylated DNA and modify histones .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxymethyl-2’-deoxycytidine
  • 5-Formyl-2’-deoxycytidine
  • 5-Carboxyl-2’-deoxycytidine
  • Azacytidine
  • Decitabine

Uniqueness

5-Methyl-2’-deoxycytidine is unique due to its specific role in DNA methylation and its ability to act as a marker for epigenetic modifications. Unlike its oxidized derivatives, which are involved in demethylation processes, 5-Methyl-2’-deoxycytidine is primarily associated with the addition of methyl groups to DNA .

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCHPKXVUGJYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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